4-(2-Ethoxyethyl)-1-phenylcyclohexanol

Description

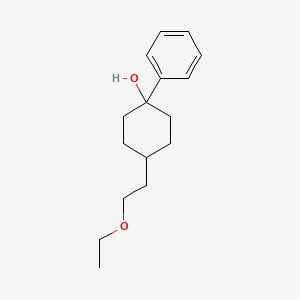

4-(2-Ethoxyethyl)-1-phenylcyclohexanol is a cyclohexanol derivative characterized by a phenyl group at the 1-position and a 2-ethoxyethyl substituent at the 4-position of the cyclohexane ring. Its molecular formula is C₁₆H₂₄O₂, derived from the parent compound 1-phenylcyclohexanol (C₁₂H₁₆O) with the addition of a 2-ethoxyethyl group (-CH₂CH₂OCH₂CH₃).

Properties

IUPAC Name |

4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-18-13-10-14-8-11-16(17,12-9-14)15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGBKJLGFHMIII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC1CCC(CC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexanone, phenylmagnesium bromide (Grignard reagent), and 2-ethoxyethanol.

Grignard Reaction: Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.

Etherification: The hydroxyl group of 1-phenylcyclohexanol is then etherified with 2-ethoxyethanol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large-scale reactors for the Grignard reaction and etherification steps.

Purification: Employing distillation and recrystallization techniques to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxyethyl)-1-phenylcyclohexanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

Oxidation: Formation of 4-(2-ethoxyethyl)-1-phenylcyclohexanone.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of compounds with different functional groups replacing the ethoxyethyl group.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol lies in its potential use as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to serve as a precursor for various bioactive compounds. Research has indicated that derivatives of this compound may exhibit significant biological activity, making them candidates for drug development.

Chiral Applications

The compound is also notable for its chirality, which is crucial in the pharmaceutical industry where the efficacy and safety of drugs can be significantly impacted by their stereochemistry. The chiral nature of this compound allows it to be utilized in chiral resolution processes. This can enhance the selectivity and efficiency of drug formulations, particularly in the development of enantiomerically pure substances needed for therapeutic use .

Organic Synthesis

In organic chemistry, this compound can be employed as a reagent or catalyst in various reactions. Its functional groups make it suitable for use in nucleophilic substitution reactions and other synthetic pathways that require specific stereochemical configurations. Its versatility as a building block allows chemists to explore new synthetic routes and develop complex molecular architectures .

Case Study 1: Synthesis of Chiral Drugs

A study published in a peer-reviewed journal explored the synthesis of chiral drugs using this compound as a starting material. The researchers demonstrated that this compound could be effectively transformed into several pharmacologically active compounds through a series of stereoselective reactions. The resulting drugs showed improved efficacy and reduced side effects compared to their racemic counterparts.

Case Study 2: Application in Drug Formulation

Another significant application was highlighted in a pharmaceutical formulation study where this compound was incorporated into a drug delivery system. The study showed that the addition of this compound enhanced the solubility and bioavailability of poorly soluble drugs, leading to better therapeutic outcomes in clinical settings.

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis; potential bioactive derivatives |

| Chiral Applications | Utilized in chiral resolution; enhances drug selectivity |

| Organic Synthesis | Reagent for nucleophilic substitutions; versatile building block |

Mechanism of Action

The mechanism of action of 4-(2-Ethoxyethyl)-1-phenylcyclohexanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to its biological or therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include cyclohexanol derivatives with varying substituents, as well as piperidine-based counterparts. Key comparisons are summarized below:

Table 1: Structural Comparison of Cyclohexanol and Piperidine Derivatives

- Key Differences: Substituent Polarity: The 2-ethoxyethyl group in the target compound introduces an ether linkage, reducing polarity compared to hydroxyl- or alkyne-bearing analogs .

Electronic Properties and Reactivity

Charge density distribution (CDD) studies from highlight electronic variations among analogs:

- Hydroxypropynyl/Hydroxybutynyl Cyclohexanols: Exhibit high electron density at hydroxyl oxygen and alkyne triple bonds, favoring nucleophilic or coordination reactions .

- Piperidine Derivatives : CDD patterns show localized electron density at nitrogen and oxygen atoms, enhancing interactions with electrophilic agents .

- This compound: While CDD data is unavailable, the ether group’s electron-donating nature may delocalize electron density compared to hydroxyl analogs, reducing hydrogen-bonding capacity but increasing lipophilicity.

Table 2: Electronic and Functional Properties

Physicochemical and Application Profiles

- Solubility: The ethoxyethyl group likely reduces water solubility compared to hydroxylated analogs (e.g., 1-(3-hydroxypropynyl)-cyclohexanol), aligning with trends in ether-containing compounds .

- Applications: Hydroxypropynyl Cyclohexanols: Studied for electronic applications due to CDD-driven reactivity . Venlafaxine-Related Compounds: Cyclohexanol derivatives with amino groups () suggest pharmacological relevance, though the target compound’s bioactivity remains unexplored.

Biological Activity

Overview

4-(2-Ethoxyethyl)-1-phenylcyclohexanol is an organic compound characterized by a cyclohexanol core with a phenyl group and an ethoxyethyl side chain. This compound has garnered interest in scientific research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name : 4-(2-ethoxyethyl)-1-phenylcyclohexan-1-ol

- Molecular Formula : C16H24O2

- CAS Number : 1338494-78-2

Synthesis

The synthesis of this compound typically involves:

- Grignard Reaction : Cyclohexanone reacts with phenylmagnesium bromide to form 1-phenylcyclohexanol.

- Etherification : The hydroxyl group of 1-phenylcyclohexanol is etherified with 2-ethoxyethanol under acidic conditions.

The biological activity of this compound may involve interactions with various molecular targets, such as enzymes and receptors, influencing biochemical pathways related to its therapeutic effects.

Biological Activity

Research has indicated that compounds similar to this compound exhibit diverse biological activities, including:

- Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which plays a significant role in inflammation and pain pathways .

- Cytotoxicity : Related phenolic compounds have shown cytotoxic effects against cancer cell lines, indicating potential anti-cancer properties .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 4-(2-Methoxyethyl)-1-phenylcyclohexanol | COX-2 Inhibition | |

| Phenolic Compounds from Dendrobium ellipsophyllum | Cytotoxicity | |

| Dihydronepetalactone | Insect Repellent |

Potential Applications

The potential applications of this compound extend into various fields:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.